{4-[(Dimethoxyphosphoryl)methyl]phenyl}boronic acid
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Overview
Description
{4-[(Dimethoxyphosphoryl)methyl]phenyl}boronic acid is an organoboron compound that features both a boronic acid group and a dimethoxyphosphoryl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(Dimethoxyphosphoryl)methyl]phenyl}boronic acid typically involves the reaction of a suitable phenylboronic acid derivative with a dimethoxyphosphorylating agent. One common method involves the use of dimethyl phosphite and a base such as sodium hydride to introduce the dimethoxyphosphoryl group onto the phenyl ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes as those used in laboratory settings are employed, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
{4-[(Dimethoxyphosphoryl)methyl]phenyl}boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The dimethoxyphosphoryl group can be reduced under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products
Oxidation: Phenol derivatives.
Reduction: Reduced phosphonate derivatives.
Substitution: Biaryl compounds resulting from cross-coupling reactions.
Scientific Research Applications
Chemistry
In chemistry, {4-[(Dimethoxyphosphoryl)methyl]phenyl}boronic acid is used as a building block in organic synthesis. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds .
Biology and Medicine
Its boronic acid group can interact with biological molecules, making it useful in the design of enzyme inhibitors and other therapeutic agents .
Industry
In industry, this compound can be used in the synthesis of advanced materials, including polymers and electronic materials .
Mechanism of Action
The mechanism of action of {4-[(Dimethoxyphosphoryl)methyl]phenyl}boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of enzyme inhibitors, where the boronic acid group can interact with the active site of enzymes, inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the dimethoxyphosphoryl group, making it less versatile in certain synthetic applications.
4-Methoxyphenylboronic Acid: Contains a methoxy group instead of a dimethoxyphosphoryl group, resulting in different reactivity and applications.
Uniqueness
{4-[(Dimethoxyphosphoryl)methyl]phenyl}boronic acid is unique due to the presence of both boronic acid and dimethoxyphosphoryl groups, which provide a combination of reactivity and functionality not found in simpler boronic acids .
Properties
Molecular Formula |
C9H14BO5P |
---|---|
Molecular Weight |
243.99 g/mol |
IUPAC Name |
[4-(dimethoxyphosphorylmethyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H14BO5P/c1-14-16(13,15-2)7-8-3-5-9(6-4-8)10(11)12/h3-6,11-12H,7H2,1-2H3 |
InChI Key |
WLOIHKPLPRAMOF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)CP(=O)(OC)OC)(O)O |
Origin of Product |
United States |
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